molecular formula C21H21N5O3S B2843767 3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-21-1

3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2843767
CAS No.: 866589-21-1
M. Wt: 423.49
InChI Key: QZNRFIVDGBRAHK-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfonyl group and a tetrahydrofuran-2-ylmethyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the quinazoline moiety. The sulfonyl group is then added through sulfonation reactions, and finally, the tetrahydrofuran-2-ylmethyl group is introduced via alkylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The sulfonyl and tetrahydrofuran-2-ylmethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazoloquinazolines and sulfonyl-substituted heterocycles. The presence of the tetrahydrofuran-2-ylmethyl group and the specific arrangement of the triazole and quinazoline rings contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-8-10-16(11-9-14)30(27,28)21-20-23-19(22-13-15-5-4-12-29-15)17-6-2-3-7-18(17)26(20)25-24-21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRFIVDGBRAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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